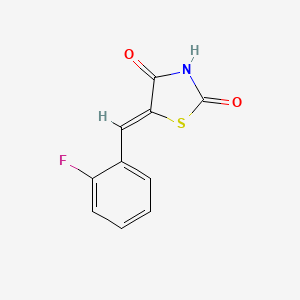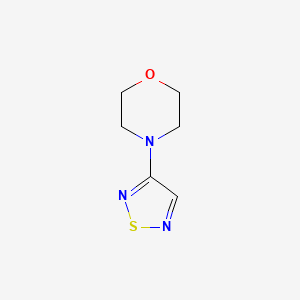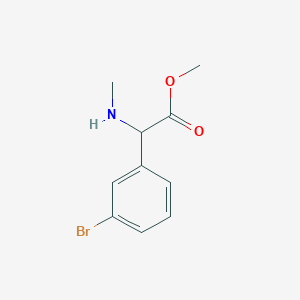
Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is a synthetic organic compound characterized by the presence of a glycine moiety linked to a 1,3-benzodioxole ring through a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- typically involves the following steps:
Formation of the Benzodioxole Ring: The 1,3-benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Sulfonylation: The benzodioxole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Glycine: The sulfonylated benzodioxole is coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicinal chemistry, Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism by which Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N-(1,3-benzodioxol-5-ylcarbonyl)-: Similar structure but with a carbonyl group instead of a sulfonyl group.
Glycine, N-(1,3-benzodioxol-5-ylmethyl)-: Similar structure but with a methyl group instead of a sulfonyl group.
Uniqueness
Glycine, N-(1,3-benzodioxol-5-ylsulfonyl)- is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Propiedades
Número CAS |
893724-16-8 |
|---|---|
Fórmula molecular |
C9H9NO6S |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C9H9NO6S/c11-9(12)4-10-17(13,14)6-1-2-7-8(3-6)16-5-15-7/h1-3,10H,4-5H2,(H,11,12) |
Clave InChI |
MWOPDRHJEXUACB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)
![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)
![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)

![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)


![2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
![2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12125106.png)

![Ethyl 2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125117.png)

